(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime

Description

Molecular Topology and Stereochemical Configuration

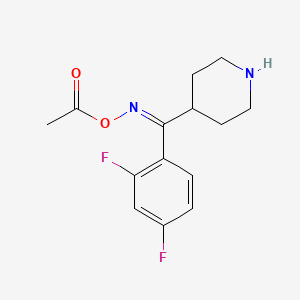

The molecular structure of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime incorporates several distinctive structural features that define its chemical behavior and pharmaceutical relevance. The compound possesses the molecular formula C₁₄H₁₆F₂N₂O₂ with a molecular weight of 282.29 daltons. The base structure consists of a piperidine ring system connected to a 2,4-difluorophenyl moiety through a methanone linkage, with the oxime functionality subsequently acetylated to form the O-acetyl derivative.

The stereochemical configuration around the oxime double bond adopts the Z-geometry, which represents the thermodynamically favored isomeric form for this class of compounds. In this configuration, the hydroxyl group of the oxime and the carbonyl carbon maintain spatial proximity, facilitating potential intramolecular interactions that stabilize the overall molecular conformation. The Z-configuration is characterized by the nitrogen and oxygen atoms of the oxime group being positioned on the same side of the carbon-nitrogen double bond, contrasting with the E-configuration where these atoms would be on opposite sides.

The piperidine ring adopts a chair conformation, which is consistent with crystallographic observations of related piperidin-4-one derivatives. This conformational preference minimizes steric strain and maximizes orbital overlap efficiency. The equatorial positioning of the methanone substituent at the 4-position of the piperidine ring ensures optimal geometric arrangements while avoiding unfavorable axial interactions that could destabilize the molecular structure.

The 2,4-difluorophenyl substituent introduces significant electronic effects through the presence of two fluorine atoms positioned at the ortho and para positions relative to the methanone linkage. These fluorine substituents contribute to the overall polarity of the molecule and influence both the electronic distribution and the conformational preferences of the aromatic ring system. The difluorination pattern creates an asymmetric electronic environment that affects the reactivity patterns and binding affinities of the compound.

Properties

IUPAC Name |

[(Z)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWCTJJYPQSJB-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C(/C1CCNCC1)\C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime, known by its CAS number 691007-05-3, is a compound of significant interest in medicinal chemistry. This compound is recognized for its potential pharmacological applications, particularly in the context of neuropharmacology and as an impurity in various pharmaceutical formulations. This article explores its biological activity, focusing on its mechanism of action, efficacy, and relevant studies.

- Molecular Formula : C12H14F2N2O

- Molecular Weight : 240.2492 g/mol

- IUPAC Name : (NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine

- Synonyms : Ipilimumab impurity 1, Iloperidone impurity 58

The biological activity of this compound is primarily attributed to its interaction with monoamine oxidase (MAO) enzymes. MAO plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating various neuropsychiatric disorders.

Inhibitory Activity Against MAO

Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against MAO-A and MAO-B enzymes. The following table summarizes the IC50 values for several related compounds:

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2a | MAO-A | 0.342 | |

| Compound 2b | MAO-A | 0.028 | |

| Compound 4e | MAO-B | 0.075 | |

| Reference Drug | Selegiline | 0.040 |

These findings suggest that this compound may possess similar inhibitory properties, although specific IC50 values for this exact compound are not extensively documented.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective effects of compounds structurally related to this compound in models of neurodegeneration. These compounds demonstrated a capacity to enhance neuronal survival through MAO inhibition and subsequent modulation of neurotransmitter levels.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicated that related compounds exhibited favorable absorption and distribution profiles with low cytotoxicity in vitro. For instance, compound 4e was found to be non-cytotoxic while maintaining potent MAO-B inhibitory activity .

- Docking Studies : Molecular docking simulations have shown strong binding affinities between this compound and the active sites of MAO enzymes. This suggests a competitive inhibition mechanism which may be leveraged for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Properties

Studies have shown that piperidine derivatives possess antitumor activity. The introduction of a difluorophenyl moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. The structural characteristics allow for better binding to receptors associated with tumor growth, suggesting its utility in cancer therapeutics .

Neurological Implications

Given the structural similarity to other neuroactive compounds, this compound may influence neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin or dopamine pathways .

Computational Studies

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic properties of this compound better. The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates its stability and reactivity profile:

- HOMO-LUMO Energy Gap : 4.2140 eV

- Molecular Electrostatic Potential (MEP) : Analysis shows reactive sites that can be targeted for further functionalization .

Case Studies

Comparison with Similar Compounds

Physicochemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆F₂N₂O₂ |

| Molecular Weight | 282.29 g/mol |

| Storage Conditions | +5°C, room temperature transport |

| Hazard Codes | H302, H318, H412 (see analogs) |

| Key Applications | Risperidone synthesis |

Comparison with Structurally Similar Compounds

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime Hydrochloride

CAS : 135634-18-3

This hydrochloride salt variant shares the core oxime structure but lacks the O-acetyl group. It exhibits higher polarity and aqueous solubility compared to the O-acetylated form. Its hazard profile includes acute toxicity (H302) and environmental risks (H412) .

Key Differences :

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

CAS : 106266-04-0

This precursor lacks the oxime group, featuring a ketone instead. It serves as an intermediate earlier in the risperidone pathway. The absence of the oxime reduces its ability to undergo cyclization, limiting its utility in forming the benzisoxazole ring of risperidone .

(Z)-(2,6-Difluorophenyl)(piperidin-4-yl)methanone Oxime Hydrochloride

CAS: Paliperidone Impurity FYG (Unlisted) A structural isomer with fluorine atoms at the 2,6-positions instead of 2,4.

Sulfonamide and Morpholino Analogs

- Sulfonyl Derivative [(Z)-(2,4-Difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime]: Enhanced electron-withdrawing effects from the sulfonyl group lower HOMO-LUMO gap (4.21 eV), increasing reactivity in electrophilic substitutions .

- Morpholino Analog [(Z)-Morpholino(phenyl)methanone O-acetyl oxime]: Replacing piperidine with morpholine alters ring puckering (see Cremer-Pople parameters ) and solubility due to the oxygen atom .

Preparation Methods

Chemical Reactions Analysis

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone O-acetyl oxime undergoes several characteristic reactions due to its oxime functional group and structural features.

- Hydrolysis: The oxime group can hydrolyze under acidic or alkaline conditions to regenerate the parent ketone. This reaction is reversible and depends on pH and temperature.

- Reductive Amination: Reduction of the oxime group can lead to the formation of amines, which is critical for modifying the compound’s pharmacological profile.

- Nucleophilic Substitution: The carbonyl group in the ketone moiety (prior to oximation) facilitates nucleophilic attacks, enabling further functionalization. For example, the piperidine nitrogen can act as a nucleophile in substitution reactions.

- Electrophilic Substitution: Derivatives of the compound can undergo electrophilic substitution at the oxime nitrogen. For instance, reaction with sulfonyl chlorides or acid chlorides introduces new functional groups, as demonstrated in studies synthesizing antimicrobial derivatives.

The oxime formation involves a two-step process:

- Imine Formation: The ketone reacts with hydroxylamine to form an imine intermediate.

- Tautomerization: The imine undergoes tautomerization to form the oxime.

The acetyl group at the oxime nitrogen enhances stability and may influence reactivity in subsequent reactions.

Comparative Analysis of Structural Analogs

| Compound Name | Key Reaction Types | Biological Implications |

|---|---|---|

| 4-(2-Fluorobenzoyl)piperidine Oxime | Hydrolysis, nucleophilic substitution | Antimicrobial activity |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Alkylation, hydrolysis | Neuroactive properties |

| 4-(4-Fluorobenzyl)piperidine Oxime | Acylation, reductive amination | Analgesic effects |

This table highlights how structural variations (e.g., fluorobenzoyl vs. benzisoxazole moieties) influence reaction pathways and biological outcomes.

Derivatization Strategies

Derivatives of this compound are synthesized by reacting the oxime nitrogen with electrophiles.

- Sulfonylation: Reaction with aryl sulfonyl chlorides introduces sulfonamide groups.

- Acylation: Reaction with acid chlorides enhances lipophilicity, potentially improving pharmacokinetics.

These modifications are critical for optimizing antimicrobial activity, as demonstrated by compounds like 4b and 5e, which exhibit potent effects against bacterial and fungal strains.

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

- Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Biological Activity

This compound, also known by its CAS number 691007-05-3, is a compound of interest due to its potential biological activities.

Molecular Formula : C12H14F2N2O

Molecular Weight : 240.2492 g/mol

IUPAC Name : (NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine

CAS Number : 691007-05-3

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

- Antipsychotic Activity : The compound is categorized under antipsychotics and has shown efficacy in modulating neurotransmitter systems, particularly dopamine receptors. This makes it a candidate for further exploration in treating disorders such as schizophrenia and bipolar disorder.

- Antioxidant Properties : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds with similar structures have been shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

- Antitumor Activity : Preliminary research indicates that the compound may possess antitumor properties. It has been tested against various cancer cell lines with promising results, particularly in inhibiting cell proliferation and inducing apoptosis in malignant cells.

Data Table: Biological Activities Summary

| IUPAC Name | Source | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem | |

| InChI | Source | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem | |

| InChI Key | Source | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem | |

| Canonical SMILES | Source | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem | |

| Molecular Formula | Source | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem | |

| Molecular Weight | Source | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | PubChem |

| Source | PubChem | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem |

Q & A

Q. What mechanistic insights explain side reactions during reductive alkylation steps in risperidone synthesis?

- Methodological Answer : Competing over-alkylation occurs due to residual aldehyde. Quench excess aldehyde with NaHSO₃ or use scavengers (molecular sieves). Monitor reaction progress via LC-MS for intermediate (7.2.12, m/z 348.2). Optimize NaBH₃CN stoichiometry (1.2 equiv) and pH (7.5–8.0) to minimize imine reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.